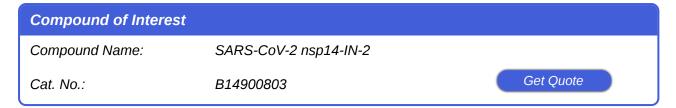


# Application Note and Protocol: Expression and Purification of Recombinant SARS-CoV-2 nsp14

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, relies on a complex machinery of non-structural proteins (nsps) for its replication and propagation. Among these, non-structural protein 14 (nsp14) is a crucial bifunctional enzyme possessing both a 3'-to-5' exoribonuclease (ExoN) activity and an N7-methyltransferase (N7-MTase) activity.[1] The ExoN domain is vital for the proofreading and fidelity of viral RNA replication, a critical function for maintaining the integrity of the large coronavirus genome.[2][3] This proofreading capability also contributes to the resistance of the virus against certain nucleoside analog antiviral drugs.[4] The N7-MTase activity is essential for the capping of viral mRNA, which is necessary for its stability and translation.[1]

The critical roles of nsp14 in the viral life cycle make it a prime target for the development of antiviral therapeutics.[5][6] To facilitate such research, robust and reproducible protocols for the expression and purification of active recombinant nsp14 are essential. This application note provides a detailed protocol for the expression of SARS-CoV-2 nsp14 in Escherichia coli and its subsequent purification, often in complex with its activating cofactor, nsp10.[2][7]

# **Principle**

The protocol describes the expression of His-tagged SARS-CoV-2 nsp14, either alone or coexpressed with its cofactor nsp10, in an E. coli expression system. The recombinant protein is



then purified from the cell lysate using a multi-step chromatography process, typically involving immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography (SEC) to ensure high purity and homogeneity of the final protein product.[4][8] The activity of the purified nsp14 is confirmed through exoribonuclease activity assays.

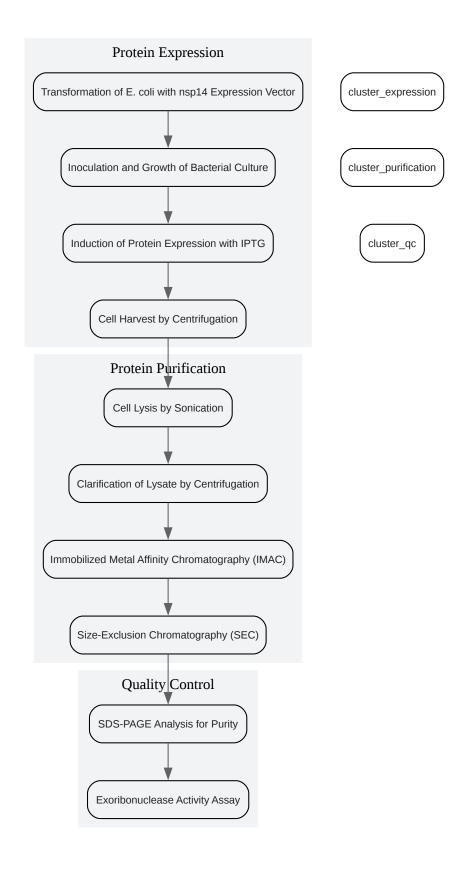
# **Quantitative Data Summary**

The following table summarizes representative quantitative data for the expression and purification of recombinant SARS-CoV-2 nsp14/nsp10 complex.

Parameter	Value	Reference
Expression System	Escherichia coli BL21 (DE3)	[4]
Vector	Bicistronic vector with N- terminal His-tag on nsp14	[9]
Culture Volume	1 Liter	[7]
Final Yield of nsp14/nsp10 complex	~0.6 mg/L	[7]
Purity	>85-90% (as determined by SDS-PAGE)	[10]
Predicted Molecular Mass (nsp14)	~60 kDa	[9][11]
Predicted Molecular Mass (nsp10)	~15 kDa	[11]

# **Experimental Workflow Diagram**





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Caption: Workflow for the expression and purification of recombinant SARS-CoV-2 nsp14.



# Detailed Experimental Protocol Gene Cloning and Expression Vector Construction

The gene encoding SARS-CoV-2 nsp14 (NCBI Reference Sequence: YP\_009725309.1) should be codon-optimized for expression in E. coli.[12] For enhanced exoribonuclease activity, it is recommended to co-express nsp14 with its cofactor nsp10. This can be achieved using a bicistronic vector, such as pETDuet or pRSFDuet, which allows for the expression of two proteins from a single plasmid.[13] Typically, an N-terminal or C-terminal 6x-Histidine tag is fused to nsp14 to facilitate purification.

## **Protein Expression**

- Transformation: Transform chemically competent E. coli BL21 (DE3) cells with the nsp14 expression plasmid. Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.
- Starter Culture: Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking at 200 rpm.
- Large-Scale Culture: The next day, inoculate 1 L of Terrific Broth (or LB medium) supplemented with the appropriate antibiotic and 10 mM ZnCl<sub>2</sub> with the overnight starter culture.[9]
- Growth: Grow the culture at 37°C with vigorous shaking (250 rpm) until the optical density at 600 nm (OD<sub>600</sub>) reaches 0.8-1.0.[14]
- Induction: Cool the culture to 16°C and induce protein expression by adding isopropyl  $\beta$ -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[4]
- Incubation: Continue to incubate the culture at 16°C for 16-20 hours with shaking.[4]
- Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 20 minutes at 4°C.
   Discard the supernatant and store the cell pellet at -80°C until further use.

### **Protein Purification**

Note: All purification steps should be performed at 4°C.



#### Cell Lysis:

- Resuspend the cell pellet in 30-40 mL of Lysis Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 20 mM Imidazole, 4 mM MgCl<sub>2</sub>, 0.5 mM TCEP, 5% glycerol) supplemented with a protease inhibitor cocktail.[4]
- Lyse the cells by sonication on ice (e.g., 20 minutes total with 5 seconds on, 10 seconds off pulses).[1]
- Clarify the lysate by centrifugation at 39,000 x g for 45 minutes at 4°C to remove cell debris.[1]
- Immobilized Metal Affinity Chromatography (IMAC):
  - Equilibrate a Ni-NTA affinity column (e.g., HiTrap IMAC HP) with Lysis Buffer.[4]
  - Load the clarified supernatant onto the column.
  - Wash the column with 10-20 column volumes of Wash Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 30-50 mM Imidazole, 5% glycerol, 1 mM TCEP).
  - Elute the bound protein with Elution Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 250-500 mM Imidazole, 5% glycerol, 1 mM TCEP).
  - Collect fractions and analyze by SDS-PAGE. Pool the fractions containing the protein of interest.
- Size-Exclusion Chromatography (SEC):
  - Concentrate the pooled fractions from the IMAC step to a suitable volume (e.g., 1-2 mL)
     using a centrifugal concentrator with an appropriate molecular weight cutoff (e.g., 30 kDa).
  - Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with SEC Buffer
     (20 mM HEPES pH 7.5, 200 mM NaCl, 2 mM MgCl<sub>2</sub>, 0.5 mM TCEP, 5% glycerol).[4]
  - Load the concentrated protein onto the column and run the chromatography at a flow rate of 0.5-1.0 mL/min.



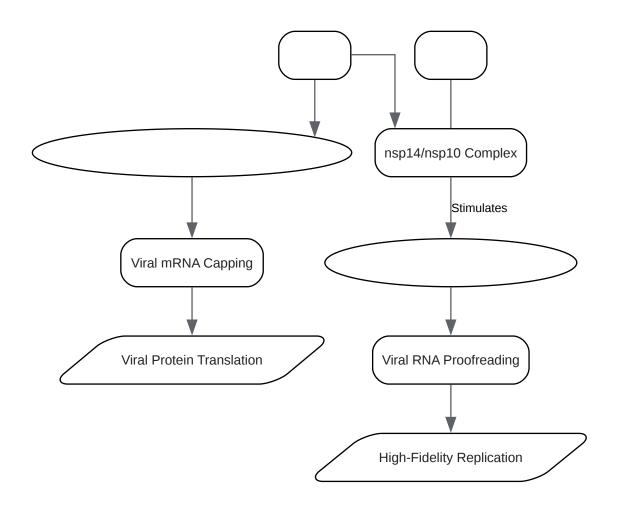
 Collect fractions and analyze by SDS-PAGE for purity. Pool the fractions containing the purified nsp14 or nsp14/nsp10 complex.

## **Quality Control and Storage**

- Purity Assessment: Assess the purity of the final protein preparation by SDS-PAGE. The
  protein should appear as a single major band at the expected molecular weight.
- Concentration Determination: Determine the protein concentration using a standard method such as the Bradford assay or by measuring the absorbance at 280 nm using the calculated extinction coefficient.
- Activity Assay: Confirm the functionality of the purified nsp14 by performing an
  exoribonuclease activity assay. This can be done using a variety of methods, including
  fluorescence-based assays or assays using radiolabeled RNA substrates.[12][15]
- Storage: Aliquot the purified protein, snap-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.

## **Signaling Pathway and Logical Relationships**





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Caption: Functional relationships of SARS-CoV-2 nsp14 and its cofactor nsp10.

## Conclusion

This application note provides a comprehensive and detailed protocol for the expression and purification of recombinant SARS-CoV-2 nsp14. The availability of highly pure and active nsp14 is fundamental for a wide range of applications, including structural biology studies, enzymatic assays, and high-throughput screening for the identification of novel antiviral inhibitors. The methods described herein can be adapted and optimized by researchers to suit their specific experimental needs in the ongoing effort to combat COVID-19.

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